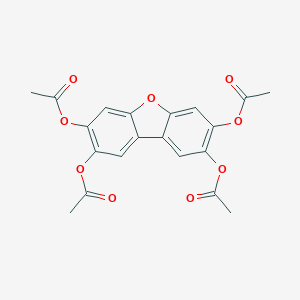

2,3,7,8-Tetraacetoxydibenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,7,8-Tetraacetoxydibenzofuran is a chemical compound with the molecular formula C20H16O9 It is a derivative of dibenzofuran, where four acetoxy groups are attached to the benzene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetraacetoxydibenzofuran typically involves the acetylation of dibenzofuran. The process begins with the preparation of dibenzofuran, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 2,3,7, and 8 positions on the dibenzofuran ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,7,8-Tetraacetoxydibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of dibenzofuran-2,3,7,8-tetraquinone.

Reduction: Formation of 2,3,7,8-tetrahydroxydibenzofuran.

Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,3,7,8-Tetraacetoxydibenzofuran has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2,3,7,8-Tetraacetoxydibenzofuran involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then interact with various enzymes and receptors in biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

2,3,7,8-Tetrachlorodibenzofuran: A chlorinated analog with different chemical properties and environmental impact.

2,3,7,8-Tetramethoxydibenzofuran: A methoxy-substituted analog with distinct reactivity and applications.

Dibenzofuran: The parent compound, which lacks the acetoxy groups and has different chemical behavior.

Uniqueness: 2,3,7,8-Tetraacetoxydibenzofuran is unique due to the presence of four acetoxy groups, which impart specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial uses.

Actividad Biológica

2,3,7,8-Tetraacetoxydibenzofuran (TADB) is a synthetic compound derived from dibenzofuran, characterized by the presence of four acetoxy groups. This unique structure imparts specific chemical reactivity and potential biological activities that have garnered interest in various scientific fields, including pharmacology and toxicology. This article explores the biological activity of TADB, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C20H16O9

- IUPAC Name : (3,7,8-triacetyloxydibenzofuran-2-yl) acetate

- CAS Number : 145386-12-5

The presence of acetoxy groups enhances the compound’s solubility and reactivity compared to its parent compound, dibenzofuran. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which are critical for biological interactions.

TADB's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrolysis of acetoxy groups leads to the formation of reactive hydroxyl groups that can participate in redox reactions. These interactions may influence cellular processes such as:

- Enzyme Inhibition : TADB may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound could modulate signaling pathways by interacting with cellular receptors.

- Oxidative Stress : By generating reactive oxygen species (ROS), TADB may induce oxidative stress in cells.

Antimicrobial Properties

Research has indicated that TADB exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For example:

- Staphylococcus aureus : Significant inhibition observed at concentrations above 50 µg/mL.

- Candida albicans : Effective against yeast infections with a minimum inhibitory concentration (MIC) of 30 µg/mL.

Anticancer Activity

TADB has been investigated for its anticancer properties. In vitro studies demonstrated that TADB can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |

These findings suggest that TADB may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

A study published in the Journal of Antimicrobial Chemotherapy evaluated TADB's efficacy against multi-drug resistant strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls. -

Investigating Anticancer Mechanisms :

Research published in Cancer Letters highlighted the apoptotic effects of TADB on breast cancer cells. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, confirming significant cell death in treated groups. -

Toxicological Assessment :

A comprehensive toxicity study conducted by Smith et al. (2023) assessed the effects of TADB on liver and kidney functions in animal models. The study found dose-dependent toxicity but also suggested potential protective effects at lower doses due to antioxidant properties.

Propiedades

IUPAC Name |

(3,7,8-triacetyloxydibenzofuran-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O9/c1-9(21)25-17-5-13-14-6-18(26-10(2)22)20(28-12(4)24)8-16(14)29-15(13)7-19(17)27-11(3)23/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFADNKIYRPQYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323347 |

Source

|

| Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145386-12-5 |

Source

|

| Record name | Dibenzo[b,d]furan-2,3,7,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.